
4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecular structures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one typically involves the reaction of p-dimethylaminobenzaldehyde with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or alkylating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Applications De Recherche Scientifique
4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme interactions and molecular binding.
Medicine: Investigated for its potential therapeutic properties and drug design.
Industry: Utilized in the production of dyes, pigments, and other chemical products
Mécanisme D'action
The mechanism by which 4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, and other cellular mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one
- This compound derivatives
- Other imine-containing compounds
Uniqueness
This compound stands out due to its specific structural features and reactivity. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
64693-19-2 |
|---|---|
Formule moléculaire |
C15H16N2O |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
4-[4-(dimethylamino)phenyl]imino-2-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C15H16N2O/c1-11-10-13(6-9-15(11)18)16-12-4-7-14(8-5-12)17(2)3/h4-10H,1-3H3 |
Clé InChI |
TVFVEJDBKZLTOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=CC=C(C=C2)N(C)C)C=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


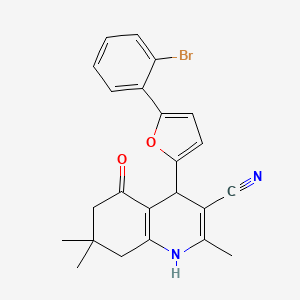
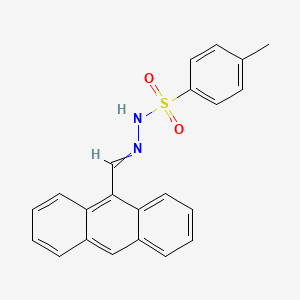

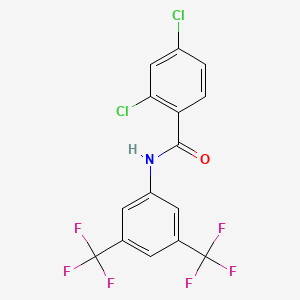
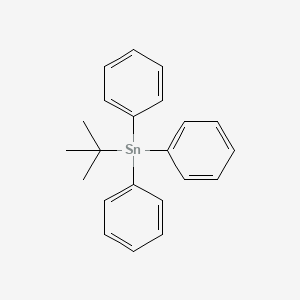



![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-phenylpropanoate](/img/structure/B11939254.png)
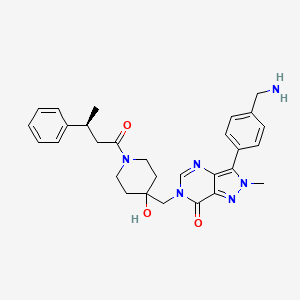


![2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B11939286.png)

